molecular formula C9H6N2O3 B6152717 2-hydroxy-1,5-naphthyridine-4-carboxylic acid CAS No. 1646543-10-3

2-hydroxy-1,5-naphthyridine-4-carboxylic acid

Cat. No. B6152717
CAS RN: 1646543-10-3
M. Wt: 190.2
InChI Key:
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Description

2-hydroxy-1,5-naphthyridine-4-carboxylic acid (2HNPCA) is a naturally occurring molecule that has been studied for its potential applications in a variety of scientific fields. It is a member of the naphthyridine family of compounds and is a derivative of the naphthyridine-4-carboxylic acid. 2HNPCA is a highly versatile molecule with a wide range of potential applications in organic synthesis, medicinal chemistry, biochemistry and pharmacology.

Scientific Research Applications

2-hydroxy-1,5-naphthyridine-4-carboxylic acid has a wide range of potential applications in scientific research. It has been studied for its potential applications in organic synthesis, medicinal chemistry, biochemistry and pharmacology. It has been used as a building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters.

Mechanism of Action

2-hydroxy-1,5-naphthyridine-4-carboxylic acid acts as a substrate for the enzyme esterase, which catalyzes the hydrolysis of esters. The reaction involves the cleavage of the ester bond between the carboxylic acid and the alcohol, resulting in the release of the carboxylic acid and the alcohol as separate molecules.
Biochemical and Physiological Effects
2-hydroxy-1,5-naphthyridine-4-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme esterase and to reduce the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-hydroxy-1,5-naphthyridine-4-carboxylic acid is a highly versatile molecule that can be used in a variety of laboratory experiments. Its advantages include its high purity, its low cost, and its ability to be synthesized in aqueous solution. Its limitations include its instability in aqueous solution and its susceptibility to oxidation.

Future Directions

Future research on 2-hydroxy-1,5-naphthyridine-4-carboxylic acid may focus on its potential applications in drug design and synthesis. It may also be studied for its potential effects on enzyme-catalyzed reactions, such as the hydrolysis of esters. Additionally, further research may be conducted to explore its potential applications in biochemistry, medicinal chemistry, and pharmacology. Finally, it may be studied for its potential effects on biochemical and physiological processes, such as its ability to inhibit the enzyme cytochrome P450.

Synthesis Methods

2-hydroxy-1,5-naphthyridine-4-carboxylic acid can be synthesized from the reaction of 2-hydroxy-1,5-naphthyridine and 4-chloro-2-hydroxy-1,5-naphthyridine in the presence of a base such as sodium hydroxide. This reaction is known as the Bischler-Napieralski reaction and yields 2-hydroxy-1,5-naphthyridine-4-carboxylic acid as the major product. The reaction is carried out in aqueous solution at temperatures ranging from 50-80°C and yields a product with a purity of approximately 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-1,5-naphthyridine-4-carboxylic acid involves the conversion of 2-chloro-5-nitropyridine to the corresponding amine, followed by cyclization and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-chloro-5-nitropyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium acetate", "Sodium hypochlorite", "Sodium carbonate", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine to 2-amino-5-chloropyridine using sodium borohydride in the presence of hydrochloric acid", "Step 2: Cyclization of 2-amino-5-chloropyridine with acetic anhydride in the presence of sulfuric acid to form 2-acetamido-5-chloropyridine", "Step 3: Diazotization of 2-acetamido-5-chloropyridine with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with sodium acetate to form 2-acetamido-1,5-naphthyridine", "Step 5: Hydrolysis of 2-acetamido-1,5-naphthyridine with sodium hydroxide to form 2-hydroxy-1,5-naphthyridine", "Step 6: Oxidation of 2-hydroxy-1,5-naphthyridine with sodium hypochlorite and sodium carbonate in the presence of hydrogen peroxide to form 2-hydroxy-1,5-naphthyridine-4-carboxylic acid" ] }

CAS RN

1646543-10-3

Product Name

2-hydroxy-1,5-naphthyridine-4-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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